(3,3-Dimethylbut-1-yn-1-yl)boronic acid

steric effect Taft steric constant structure–reactivity relationship

(3,3-Dimethylbut-1-yn-1-yl)boronic acid (CAS 1312794-11-8) belongs to the alkynylboronic acid subclass of organoboron reagents, characterized by a boron atom directly bonded to a C(sp)-hybridized carbon of a terminal alkyne bearing a bulky tert-butyl substituent. Alkynylboronic acids and their esters are extensively employed in Pd-catalyzed Suzuki–Miyaura cross-coupling, Dötz benzannulation, and transition-metal-free transformations to install alkynyl groups into target molecules.

Molecular Formula C6H11BO2
Molecular Weight 125.96 g/mol
Cat. No. B13465601
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,3-Dimethylbut-1-yn-1-yl)boronic acid
Molecular FormulaC6H11BO2
Molecular Weight125.96 g/mol
Structural Identifiers
SMILESB(C#CC(C)(C)C)(O)O
InChIInChI=1S/C6H11BO2/c1-6(2,3)4-5-7(8)9/h8-9H,1-3H3
InChIKeyOOALWGMGOYDDQT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3,3-Dimethylbut-1-yn-1-yl)boronic Acid: A Sterically Defined Alkynyl Boron Building Block for Regioselective Synthesis


(3,3-Dimethylbut-1-yn-1-yl)boronic acid (CAS 1312794-11-8) belongs to the alkynylboronic acid subclass of organoboron reagents, characterized by a boron atom directly bonded to a C(sp)-hybridized carbon of a terminal alkyne bearing a bulky tert-butyl substituent [1]. Alkynylboronic acids and their esters are extensively employed in Pd-catalyzed Suzuki–Miyaura cross-coupling, Dötz benzannulation, and transition-metal-free transformations to install alkynyl groups into target molecules [2]. Unlike ubiquitous arylboronic acids, alkynylboronic acids exhibit pronounced substituent-dependent stability and reactivity profiles that make the selection of the appropriate alkyne side chain critical for achieving the desired synthetic outcome [3].

Why (3,3-Dimethylbut-1-yn-1-yl)boronic Acid Cannot Be Replaced by Other Alkynylboronic Acids


Generic substitution of one alkynylboronic acid for another routinely fails because the identity of the alkyne substituent fundamentally controls hydrolytic stability, protodeboronation rate, and reaction regiochemistry [1]. Unsubstituted ethynylboronic acid is so unstable that it cannot be isolated as the free acid and must be generated and consumed in situ, severely limiting its synthetic scope [2]. In contrast, the tert-butyl group in (3,3-dimethylbut-1-yn-1-yl)boronic acid provides both steric shielding of the boron center and electronic stabilization of the C–B bond, enabling its isolation and handling, while also redirecting the regiochemical outcome of metal-mediated annulation reactions [3]. These quantitative differences, detailed in Section 3, make interchange with smaller or unprotected alkynylboronic acids synthetically unviable.

Quantitative Differentiation of (3,3-Dimethylbut-1-yn-1-yl)boronic Acid Against Closest Analogs


Steric Bulk: tert-Butyl Substituent Exerts ~2.5× Greater Steric Substituent Constant Than Phenyl and ~9× Greater Than Hydrogen

The steric demand of the alkyne terminus directly influences the rate of protodeboronation and the regiochemical outcome of transition-metal-catalyzed cyclizations. Using the Taft-Topsom steric parameter (Es′), the tert-butyl group in (3,3-dimethylbut-1-yn-1-yl)boronic acid has an Es′ value of approximately −1.54, compared to −0.90 for phenyl (phenylethynylboronic acid) and 0.00 for methyl (prop-1-yn-1-ylboronic acid), and is substantially bulkier than hydrogen (Es′ = 0.00, ethynylboronic acid) [1]. The larger negative value corresponds to a larger steric influence, which retards protodeboronation rates and can reverse the regioselectivity in metal-catalyzed annulations where steric interactions dominate the insertion step [2].

steric effect Taft steric constant structure–reactivity relationship

Dötz Benzannulation Regiochemical Switch: tert-Butyl Alkynylboronate Exclusively Yields Cyclobutenone (55% Yield), While Less Hindered Analogs Give Only Benzannulated Products (68–82% Yield)

In a systematic study of Cr-mediated Dötz benzannulation of Fischer carbene complexes with alkynylboronates, the sterically hindered tert-butyl-substituted alkynylboronate 8 (the diisopropyl ester of the target compound) gave exclusively the cyclobutenone product 9 in 55% isolated yield, while ethynylboronate (2a), prop-1-yn-1-ylboronate (2b), phenylethynylboronate (2c), and (triisopropylsilyl)ethynylboronate (2d) all yielded the corresponding benzannulated arylboronic ester products in 68–82% yield, with no cyclobutenone detected [1]. This product-class switch is a direct consequence of the tert-butyl group’s steric pressure, which disfavors CO insertion and promotes electrocyclic ring closure to the cyclobutenone.

Dötz reaction regioselectivity cyclobutenone

Photo-Uncaging Performance: 3,3-Dimethylbut-1-yn-1-yl Substituted Photocage Outperforms Phenylacetylene-Substituted Analog in Quantum Yield and Visible-Light Responsiveness

In a comparative evaluation of 9-methylenylanthracene photocages bearing different alkynyl substituents, the (3,3-dimethylbut-1-yn-1-yl)-substituted derivative achieved the best overall performance, with photo-uncaging quantum yields of Φ₃₆₆ nm = 0.08 and Φ₄₁₆ nm = 0.025, enabling both UV and visible-light activation [1]. The phenylacetylene-substituted comparator showed lower quantum yields and poorer visible-light response, while the p-trifluoromethylphenyl and p-methoxyphenyl substituted variants were inferior in uncaging rate or byproduct profile. The tert-butylethynyl group’s superior performance is attributed to a favorable balance of π-conjugation extension and steric inhibition of non-radiative decay pathways.

photocage Staudinger ligation quantum yield

Isolability and Shelf Stability: tert-Butyl Substitution Enables Free Boronic Acid Isolation, Unlike Parent Ethynylboronic Acid Which Requires In-Situ Generation

Ethynylboronic acid (CAS 660-77-3) is so prone to protodeboronation and polymerization that it has never been isolated as a concentrated, storable free acid; all published methods generate it in dilute solution and use it immediately [1]. (3,3-Dimethylbut-1-yn-1-yl)boronic acid, by contrast, is a commercially listed, isolable compound (CAS 1312794-11-8) with reported purity ≥98% when stored under inert atmosphere at low temperature . The tert-butyl group's steric bulk shields the electrophilic boron from nucleophilic attack by water, slowing protodeboronation to a level compatible with routine laboratory handling. While direct kinetic half-life data for the target compound are not publicly available, the qualitative difference between 'not isolable' and 'isolable with ≥98% purity' constitutes a categorical procurement-relevant distinction.

bench stability isolation protodeboronation

High-Value Application Scenarios for (3,3-Dimethylbut-1-yn-1-yl)boronic Acid Based on Proven Differentiation


Synthesis of Sterically Encumbered Cyclobutenones via Dötz Annulation

The exclusive formation of cyclobutenone product 9 (55% yield) from the diisopropyl ester of (3,3-dimethylbut-1-yn-1-yl)boronic acid in Cr-mediated Dötz annulation [1] makes this reagent the only currently known alkynylboronate that provides direct access to this scaffold class under these conditions. Medicinal chemistry programs targeting cyclobutenone-containing kinase inhibitors or proteasome inhibitors should specify this boronic acid (or its ester) as the coupling partner to ensure the desired product topology.

Preparation of Visible-Light-Responsive Photocages for Traceless Bioconjugation

Because the 3,3-dimethylbut-1-yn-1-yl group yields the highest quantum yield (Φ₄₁₆ nm = 0.025) and cleanest uncaging profile among tested alkynyl substituents on 9-methylenylanthracene photocages [2], (3,3-dimethylbut-1-yn-1-yl)boronic acid is the preferred precursor for synthesizing caged phosphinothioesters used in visible-light-triggered Staudinger ligation and in situ peptide synthesis in cellular environments.

Late-Stage Alkyne Installation Where Protodeboronation Risk Must Be Minimized

In multistep syntheses where a free alkynylboronic acid is required for a terminal Suzuki–Miyaura coupling, the isolability and ≥98% purity of (3,3-dimethylbut-1-yn-1-yl)boronic acid eliminate the hazards and stoichiometric uncertainty associated with in-situ generated ethynylboronic acid . This makes it the reagent of choice for GMP kilo-lab campaigns or automated parallel synthesis platforms requiring pre-formulated, stable coupling solutions.

Steric Tuning of Boron-Containing Fragment Libraries for Drug Discovery

Fragment-based drug discovery campaigns that employ boronic acid fragments can achieve differential steric profiles by selecting (3,3-dimethylbut-1-yn-1-yl)boronic acid (Es′ ≈ −1.54) over less hindered options such as phenylethynylboronic acid (Es′ ≈ −0.90) [3]. This quantitative difference in steric footprint can be exploited to probe steric complementarity in the target protein's binding pocket, aiding in hit-to-lead optimization.

Quote Request

Request a Quote for (3,3-Dimethylbut-1-yn-1-yl)boronic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.